Chlormidazole

Description

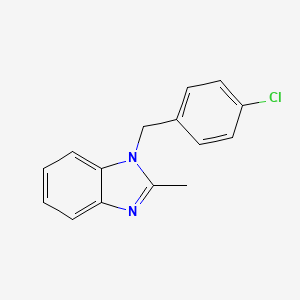

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAQOLSMVPFGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046140 | |

| Record name | Chlormidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3689-76-7 | |

| Record name | Chlormidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormidazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IKK64FJVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlormidazole's Mechanism of Action on the Fungal Cell Wall: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole is an imidazole-based antifungal agent with established activity against a range of pathogenic fungi.[1][2][3] As a member of the azole class of antifungals, its primary mechanism of action is well-understood to be the disruption of the fungal cell membrane.[4][5][6] However, the profound impact of this membrane disruption reverberates throughout the fungal cell, leading to significant secondary effects on the integrity and synthesis of the fungal cell wall. This technical guide provides an in-depth exploration of the indirect mechanism of action of this compound on the fungal cell wall, drawing upon the established knowledge of closely related azole antifungals, such as clotrimazole.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, like other azoles, lies in its ability to inhibit the enzyme lanosterol 14-α-demethylase.[4][5][7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the predominant sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.

By inhibiting lanosterol 14-α-demethylase, this compound effectively blocks the conversion of lanosterol to ergosterol.[5][7] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane. The consequence of this is a significant increase in membrane permeability and a disruption of cellular homeostasis, ultimately resulting in fungal cell death.[4][6]

Indirect Effects on the Fungal Cell Wall: A Compensatory Stress Response

While the fungal cell membrane is the direct target of this compound, the resulting cellular stress triggers a complex cascade of signaling events that directly impact the fungal cell wall. The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and serving as a scaffold for various proteins.[8] In response to the membrane damage caused by this compound, fungal cells activate compensatory mechanisms, primarily through the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways, in an attempt to fortify the cell wall.[9][10][11]

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell surface stress. Studies on the closely related imidazole, clotrimazole, have shown that the oxidative stress induced by the drug is a key trigger for the activation of the CWI pathway.[9][10][11] This activation leads to the phosphorylation of the MAP kinase Slt2, a central regulator of the CWI response. Activated Slt2 then initiates a transcriptional program aimed at reinforcing the cell wall, which can include the increased synthesis of chitin, a key structural component of the cell wall.[8][12]

The High-Osmolarity Glycerol (HOG) Pathway

In addition to the CWI pathway, the HOG pathway, another MAP kinase cascade, is also activated in response to the cellular stress induced by azoles like clotrimazole.[9][10][11] The HOG pathway is primarily known for its role in responding to osmotic stress, but it also cross-talks with the CWI pathway to coordinate a comprehensive stress response. Activation of the HOG pathway, through the phosphorylation of the MAP kinase Hog1, contributes to the overall cellular effort to counteract the damage caused by this compound.

Quantitative Data on the Effects of Clotrimazole on Fungal Cells

| Parameter | Fungal Species | Observed Effect of Clotrimazole | Reference(s) |

| Ergosterol Content | Magnaporthe oryzae | Significant depletion | [13] |

| Cellular Membrane Integrity | Magnaporthe oryzae | Disrupted | [13] |

| Cell Wall Deposition | Magnaporthe oryzae | Enhanced | [13] |

| MAPK (Slt2) Phosphorylation | Saccharomyces cerevisiae | Increased | [9][10][11] |

| MAPK (Hog1) Phosphorylation | Saccharomyces cerevisiae | Increased | [9][10][11] |

| Reactive Oxygen Species (ROS) | Saccharomyces cerevisiae | Accumulation | [9][10] |

| Mitochondrial Alteration | Saccharomyces cerevisiae | Observed | [9][10][11] |

Experimental Protocols

The following is a proposed experimental protocol to investigate the mechanism of action of this compound on the fungal cell wall, based on established methodologies.

Protocol 1: Analysis of Fungal Cell Wall Composition

-

Fungal Culture and Treatment:

-

Grow the fungal species of interest (e.g., Candida albicans, Saccharomyces cerevisiae) in appropriate liquid media to mid-logarithmic phase.

-

Expose the fungal cultures to varying concentrations of this compound (including a no-drug control) for a defined period (e.g., 4, 8, 12, 24 hours).

-

-

Cell Wall Isolation:

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with sterile, deionized water.

-

Mechanically disrupt the cells using glass beads in a suitable buffer. .

-

Separate the cell wall fraction from the cytoplasmic content by differential centrifugation.

-

-

Quantification of Cell Wall Components:

-

Chitin Assay: Hydrolyze a portion of the isolated cell walls with concentrated HCl to convert chitin to glucosamine. Quantify the glucosamine content using a colorimetric assay (e.g., MBTH assay).

-

β-Glucan Assay: Utilize a commercial β-glucan quantification kit (e.g., based on the Limulus amebocyte lysate assay or specific enzymatic digestion followed by glucose quantification).

-

Mannoprotein Analysis: Extract mannoproteins from the cell wall using enzymatic digestion (e.g., with zymolyase) and quantify the protein content (e.g., using a Bradford or BCA assay) and mannan content (e.g., using a phenol-sulfuric acid assay).

-

Protocol 2: Western Blot Analysis of CWI and HOG Pathway Activation

-

Fungal Culture and Treatment:

-

As described in Protocol 1, treat fungal cultures with this compound for shorter time points (e.g., 15, 30, 60, 120 minutes) to capture signaling events.

-

-

Protein Extraction:

-

Rapidly harvest and lyse the fungal cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membranes with primary antibodies specific for the phosphorylated forms of key MAP kinases (e.g., anti-phospho-Slt2, anti-phospho-Hog1).

-

Use antibodies against the total forms of these proteins as loading controls.

-

Detect the primary antibodies with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

-

Visualizations

Caption: Cell Wall Integrity (CWI) signaling pathway activation by this compound-induced membrane stress.

Caption: Proposed experimental workflow for investigating this compound's effect on the fungal cell wall.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride | Antifungal | TargetMol [targetmol.com]

- 4. Clotrimazole - Wikipedia [en.wikipedia.org]

- 5. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mode of action of clotrimazole: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 9. Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clotrimazole disrupts ergosterol biosynthesis and cell membrane integrity via targeting sterol 14α-demethylases to suppress virulence of Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Chlormidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Chlormidazole. This compound, an imidazole-based antifungal agent, is of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and spectroscopic analysis.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole, is a well-characterized compound with established identifiers.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and formulation in a research and development setting.

| Identifier | Value | Source |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole | PubChem[1] |

| CAS Number | 3689-76-7 | PubChem[1] |

| Molecular Formula | C₁₅H₁₃ClN₂ | PubChem[1] |

| Molecular Weight | 256.73 g/mol | PubChem[1] |

| Monoisotopic Mass | 256.0767261 Da | PubChem[1] |

| SMILES | Clc1ccc(cc1)Cn2c3ccccc3nc2C | Wikipedia |

| Topological Polar Surface Area | 17.8 Ų | PubChem[1] |

| Solubility (in water at pH 7.4) | 24.9 µg/mL | PubChem[1] |

Chemical Structure

The chemical structure of this compound is characterized by a benzimidazole core, which is substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a methyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound

Experimental Protocol: Synthesis of 1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole (this compound)

-

Materials: 2-methylbenzimidazole, 1-chloro-4-(chloromethyl)benzene, sodium hydroxide, potassium carbonate, acetonitrile, tetraethylammonium bromide (TEAB) as a phase transfer catalyst.

-

Procedure:

-

To a solution of 2-methylbenzimidazole (1 equivalent) in acetonitrile, add sodium hydroxide (1 equivalent), potassium carbonate (1 equivalent), and a catalytic amount of TEAB.

-

Add 1-chloro-4-(chloromethyl)benzene (1 equivalent) to the reaction mixture.

-

Heat the mixture under reflux for a sufficient period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the connectivity and chemical environment of the atoms within the this compound molecule.

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~2.5 | s, 3H (CH₃) |

| ~5.4 | s, 2H (CH₂) |

| ~7.0-7.6 | m, 8H (Aromatic-H) |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

13C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required compared to 1H NMR.

-

Process the data similarly to the 1H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

| Mass Spectrometry Data |

| Molecular Ion [M]⁺ |

| Major Fragment Ions |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

GC-MS Analysis:

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer.

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

-

-

LC-MS Analysis:

-

Inject the sample into the LC system for separation on a suitable column (e.g., C18).

-

The eluent is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Acquire data in full scan mode or by selected ion monitoring (SIM).

-

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Generalized workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of antifungal agents. The well-defined structure and properties of this compound make it a continued subject of interest in the field of medicinal chemistry.

References

Chlormidazole: A Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative data specifically for Chlormidazole is limited. This guide summarizes the presumed pharmacological properties based on its classification as an imidazole antifungal and provides comparative data from the closely related and extensively studied compound, clotrimazole, to offer a comprehensive overview for research and development purposes.

Introduction

This compound is an imidazole derivative recognized for its antifungal and spasmolytic properties. As a member of the azole class of antifungal agents, it is presumed to exhibit a broad spectrum of activity against various fungi and has also been noted for its inhibitory effects on some Gram-positive cocci. It is primarily intended for topical application to treat fungal infections of the skin and nails. This technical guide provides an in-depth exploration of its core pharmacological properties, drawing upon established principles for this class of compounds and comparative data from clotrimazole where specific information for this compound is not available.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, like other imidazole antifungals, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2][3]

This compound is believed to specifically target and inhibit the cytochrome P450 enzyme lanosterol 14-α-demethylase.[4][5] This enzyme is critical for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[5]

In Vitro Susceptibility Testing: Experimental Protocol

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro antifungal activity of a compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[6][7][8][9][10]

Broth Microdilution MIC Assay Protocol (Adapted from CLSI M27/M38)

Objective: To determine the MIC of this compound against a specific fungal isolate.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C for yeasts, 28°C for dermatophytes)

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

-

-

Inoculum Preparation:

-

Yeasts: Subculture the yeast onto an SDA plate and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Molds (Dermatophytes): Culture the mold on an SDA plate at 28°C until sporulation occurs. Harvest conidia by flooding the plate with sterile saline (with 0.05% Tween 20 to aid in spore dispersal). Adjust the conidial suspension to a final inoculum concentration of approximately 1-3 x 10^3 CFU/mL.

-

-

Plate Setup and Serial Dilution:

-

Add 100 µL of RPMI 1640 to wells 2-11 of a 96-well plate.

-

Add 200 µL of the this compound working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug).

-

Well 12 serves as the sterility control (medium only).

-

-

Inoculation:

-

Add 100 µL of the final fungal inoculum to wells 1-11. This brings the total volume in these wells to 200 µL and halves the drug concentration to the final test concentrations.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours for yeasts or at 28°C for 4-7 days for dermatophytes.[11]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% against dermatophytes) compared to the drug-free growth control well.[11] This can be determined visually or with a spectrophotometer.

-

In Vitro Activity: Comparative Data for Clotrimazole

Antifungal Activity of Clotrimazole

Clotrimazole exhibits a broad spectrum of activity against various fungal pathogens, including yeasts and dermatophytes.[12][13]

Table 1: Minimum Inhibitory Concentration (MIC) of Clotrimazole against Candida Species

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| C. albicans | 0.008 - 8 | 0.008 | 1 | [14] |

| C. glabrata | ≤0.03 - >16 | 0.125 | - | [14][15] |

| C. krusei | 0.125 - 0.5 | - | - | [14] |

| C. parapsilosis | 0.015 - 0.03 | - | - | [14] |

| C. tropicalis | 0.008 - 1 | - | - | [14] |

Table 2: Minimum Inhibitory Concentration (MIC) of Clotrimazole against Dermatophytes

| Dermatophyte Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.03 - 1 | 0.21 | [11][16] |

| Trichophyton mentagrophytes | 0.03 - 1 | 0.21 | [11] |

| Microsporum canis | 0.03 - 2 | 0.42 | [11] |

| Epidermophyton floccosum | 0.03 - 1 | 0.21 | [11] |

Antibacterial Activity of Clotrimazole

Clotrimazole has also demonstrated in vitro activity against certain Gram-positive bacteria, although its primary application is as an antifungal agent.[12][13]

Table 3: Minimum Inhibitory Concentration (MIC) of Clotrimazole against Bacteria

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 31.25 | [17] |

| Escherichia coli | >32 | [17] |

Signaling Pathways

While specific studies on the signaling pathways affected by this compound are lacking, research on clotrimazole in the model yeast Saccharomyces cerevisiae has revealed significant impacts on key stress response pathways. These findings offer potential insights into the broader cellular effects of imidazole antifungals beyond direct ergosterol depletion.

Clotrimazole treatment has been shown to activate the High-Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) pathways.[18][19][20][21] This activation is linked to the induction of oxidative stress.[18][19][20][21] The CWI pathway, which is crucial for maintaining the structural integrity of the fungal cell wall, is activated in response to cell wall stress. Interestingly, clotrimazole-induced activation of the CWI pathway's downstream MAPK, Slt2, appears to occur through a novel mechanism that is independent of the canonical upstream activator, Pkc1.[18][19][20][21] This suggests a rewiring of the signaling cascade in response to azole-induced stress.

Pharmacokinetics

Comparative Pharmacokinetic Parameters of Clotrimazole

The systemic absorption of clotrimazole is negligible when applied to intact skin.[4][22] When administered through other routes for localized treatment, some absorption can occur.

Table 4: Pharmacokinetic Properties of Clotrimazole (Comparative Data)

| Route of Administration | Absorption | Systemic Bioavailability | Key Considerations | Reference(s) |

| Topical (Cream/Solution) | Negligible through intact skin | <0.5% | Primarily for local action on the skin. | [4][22] |

| Intravaginal | 3-10% of the dose is absorbed | Low | Can maintain fungicidal concentrations in the vagina for up to 3 days. | [4] |

| Oral (Lozenge/Troche) | Poorly absorbed from the GI tract | Low | Designed for local treatment of oropharyngeal candidiasis; binds to oral mucosa. | [4] |

Metabolism of the small amounts of absorbed clotrimazole occurs in the liver, and it is excreted primarily in the bile.[4]

Conclusion

This compound is an imidazole antifungal agent with a presumed mechanism of action involving the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity. While specific quantitative data on its in vitro activity and in vivo pharmacokinetics are scarce, comparative data from the closely related compound, clotrimazole, suggest a broad spectrum of antifungal activity, particularly against Candida species and dermatophytes, with limited systemic absorption upon topical application. The provided experimental protocol for MIC determination offers a standardized method for further investigation of this compound's antifungal potency. Future research should focus on generating specific quantitative data for this compound to fully characterize its pharmacological profile and confirm its therapeutic potential. The insights into the activation of stress signaling pathways by clotrimazole also suggest a promising area of investigation for this compound to better understand its complete cellular impact.

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mode of action of clotrimazole: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. A DESCRIPTIVE REVIEW ON PHARMACOKINETICS AND PHARMACODYNAMICS PROFILE OF ANANTIFUNGAL AGENT: CLOTRIMAZOLE [zenodo.org]

- 13. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Gyne Lotrimin, Lotrimin (clotrimazole topical) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

Chlormidazole: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antifungal spectrum of activity for the imidazole antifungal agent, chlormidazole. Due to a scarcity of recent, independently verified quantitative data for this compound, this document leverages data from the structurally and functionally similar compound, clotrimazole, as a proxy to delineate its antifungal profile. This guide includes a summary of its mechanism of action, in vitro susceptibility data for various fungal pathogens, and detailed experimental protocols for antifungal susceptibility testing. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in antifungal drug discovery and development.

Introduction

This compound is a first-generation imidazole antifungal agent.[1] Like other imidazoles, it is characterized by a five-membered diazole ring structure. While historically recognized for its antifungal properties, recent and comprehensive data on its specific spectrum of activity are limited.[1][2] Clotrimazole, a widely studied and structurally related imidazole, is often used as a comparator to infer the potential activity of this compound.[1] This guide will primarily present data for clotrimazole to provide a robust understanding of the expected antifungal profile of this compound, with the explicit understanding that these are proxy data.

Mechanism of Action

The primary mechanism of action for this compound, like other azole antifungals, is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] this compound targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[1] This disruption of the cell membrane's integrity and fluidity alters its permeability and inhibits the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[3]

Figure 1: Mechanism of action of this compound.

In Vitro Antifungal Spectrum of Activity

The antifungal activity of this compound is expected to be broad, encompassing a range of yeasts and dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for clotrimazole against various fungal isolates, serving as a proxy for this compound's activity. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1]

Activity Against Candida Species

Clotrimazole has demonstrated potent activity against various Candida species, including Candida albicans, a common cause of superficial and systemic fungal infections.

| Fungal Species | Clotrimazole MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 0.03 - >100 | [1] |

| Candida glabrata | 0.06 - >100 | [1] |

| Candida parapsilosis | 0.03 - 32 | [1] |

| Candida tropicalis | 0.03 - 64 | [1] |

| Candida krusei | 0.125 - >100 | [1] |

Note: The wide range of MIC values can be attributed to variations in testing methodologies and the emergence of antifungal resistance.

Activity Against Dermatophytes

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are generally susceptible to clotrimazole.

| Fungal Species | Clotrimazole MIC Range (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.03 - 2 | [4] |

| Trichophyton mentagrophytes | 0.06 - 1 | [4] |

| Microsporum canis | 0.125 - 4 | [5] |

| Epidermophyton floccosum | 0.125 - 2 | [5] |

Activity Against Other Fungi

Clotrimazole has also shown activity against other pathogenic fungi.

| Fungal Species | Clotrimazole MIC Range (µg/mL) | Reference(s) |

| Malassezia furfur | Qualitative data suggests activity | [6] |

| Aspergillus fumigatus | Generally higher MICs, less active than amphotericin B | [7] |

| Blastomyces dermatitidis | 0.20 - 3.13 | [7] |

| Histoplasma capsulatum | 0.20 - 3.13 | [7] |

| Sporothrix schenckii | 0.20 - 3.13 | [7] |

| Cryptococcus neoformans | 0.20 - 3.13 | [7] |

| Coccidioides immitis | 0.20 - 3.13 | [7] |

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for obtaining reproducible and comparable results. The two most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27 for Yeasts and M38-A2 for Filamentous Fungi)

This method is a widely accepted standard for determining the MIC of antifungal agents.

Key Steps:

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture and adjusted to a specific cell density (typically 0.5 to 2.5 x 10³ CFU/mL for yeasts and 0.4 to 5 x 10⁴ CFU/mL for molds).

-

Drug Dilution: The antifungal agent (e.g., this compound) is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts or longer for some molds, until sufficient growth is observed in the drug-free control well.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be determined visually or by using a spectrophotometer.[2]

Figure 2: Workflow for the CLSI broth microdilution method.

EUCAST Broth Microdilution Method (E.Def 7.3.2)

The EUCAST method is another widely used standard with some key differences from the CLSI protocol.

Key Differences from CLSI:

-

Medium: Uses RPMI-1640 supplemented with 2% glucose.

-

Inoculum Size: A final inoculum concentration of 1-5 x 10⁵ CFU/mL is used.

-

Reading of MICs: The endpoint is typically read spectrophotometrically at 530 nm after 24 hours of incubation, defined as the lowest concentration that reduces growth by 50% or 90%, depending on the antifungal agent.[2]

Discussion and Future Directions

The available data, primarily through the proxy of clotrimazole, suggests that this compound possesses a broad spectrum of antifungal activity, particularly against Candida species and dermatophytes.[6] Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, is a well-established and effective strategy for antifungal therapy.[1]

However, the significant lack of recent, direct, and quantitative in vitro susceptibility data for this compound is a critical knowledge gap. For a more definitive understanding of its antifungal spectrum and to establish its potential clinical utility in the current landscape of antifungal resistance, further research is imperative.

Recommendations for Future Research:

-

Head-to-Head Comparative Studies: Direct comparative studies of the in vitro activity of this compound against a large panel of recent clinical fungal isolates versus other azoles, including clotrimazole, are needed.

-

Quantitative Susceptibility Testing: Comprehensive determination of MIC and Minimum Fungicidal Concentration (MFC) values for this compound against a wide range of yeasts, molds, and dermatophytes using standardized CLSI and EUCAST methods.

-

Mechanism of Resistance Studies: Investigation into the potential for cross-resistance between this compound and other azole antifungals in resistant fungal strains.

Conclusion

This compound is an imidazole antifungal with a presumed broad spectrum of activity similar to that of clotrimazole. While historical data and its mechanism of action suggest its potential as an effective antifungal agent, the current lack of robust, contemporary quantitative data necessitates a cautious interpretation of its precise antifungal profile. This technical guide, by leveraging available information on the closely related compound clotrimazole and outlining standardized testing methodologies, provides a foundational resource for the scientific community to guide future research and development efforts for this compound and other novel antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Clotrimazole - Wikipedia [en.wikipedia.org]

- 4. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antifungal Activity of Clotrimazole (Bay b 5097) - PMC [pmc.ncbi.nlm.nih.gov]

Chlormidazole as a Potential Spasmolytic Agent: A Technical Guide

Introduction

Chlormidazole is an imidazole derivative that has been identified as both an antifungal agent and a spasmolytic.[1] While its classification as a spasmolytic suggests potential therapeutic applications in conditions characterized by smooth muscle spasms, there is a notable scarcity of detailed scientific literature and quantitative data specifically investigating this activity. In contrast, clotrimazole, a structurally related and extensively studied imidazole antifungal, has been the subject of numerous studies demonstrating its effects on smooth muscle physiology. These studies provide valuable insights into the potential mechanisms through which imidazole derivatives like this compound may exert their spasmolytic effects.

This technical guide will, therefore, leverage the available data on clotrimazole as a proxy to explore the potential of this compound as a spasmolytic agent. The focus will be on the molecular mechanisms of action, relevant experimental protocols for assessing spasmolytic activity, and the quantitative data derived from studies on clotrimazole's interaction with smooth muscle. This approach allows for a scientifically grounded exploration of this compound's potential while awaiting direct research on the compound itself.

Quantitative Data on the Effects of Clotrimazole on Smooth Muscle and Ion Channels

The following table summarizes the key quantitative findings from in vitro studies on clotrimazole, which indicate its potential for inducing smooth muscle relaxation.

| Parameter | Experimental Model | Key Finding | Reference |

| Vasorelaxation | Isolated Resistance Arteries | Enhanced bradykinin-induced relaxation. | [2] |

| Inhibition of Proliferation | Human Smooth Muscle Cells (HSMC) | 10 µM CLT inhibits BK-induced proliferation by 45-50%. | [2] |

| Intracellular Calcium ([Ca2+]i) | Human Smooth Muscle Cells (HSMC) | 10 µM CLT prevents the rise of [Ca2+]i induced by bradykinin (120.8 ± 12.4 nM vs. 235.8 ± 34.1 nM). | [2] |

| Ca2+ Channel Blockade | PC12 Cells | CLT blocks K+ currents more potently than Ca2+ currents. | [3] |

| K+ Channel Blockade | Murine Erythroleukemia (MEL) Cells | Reversible inhibition of whole-cell KCa2+ currents by submicromolar concentrations of CLT. | [3] |

| Intestinal Chloride Secretion | Rabbit Colonic Mucosal Sheets | CLT (concentration not specified) inhibited forskolin-induced Cl- secretion by 91%. | [4] |

| Intestinal Chloride Secretion | In vivo Mouse Model of Cholera | CLT (concentration not specified) inhibited cholera toxin-induced intestinal Cl- secretion by 94%. | [4] |

| SR Ca2+-ATPase Inhibition | Rabbit Cardiac Sarcoplasmic Reticulum | 50% inhibition of Ca2+ uptake with approximately 35 µM CLT. | [5] |

| Ca2+-Activated K+ Current (IK(Ca)) | Rat Anterior Pituitary GH3 Cells | IC50 value for CLT-induced inhibition of IK(Ca) was 3 µM. | [6] |

Proposed Mechanism of Spasmolytic Action

The spasmolytic effect of imidazole derivatives, as suggested by studies on clotrimazole, is primarily attributed to their interference with calcium homeostasis in smooth muscle cells.[2] Smooth muscle contraction is critically dependent on the influx of extracellular calcium and the release of calcium from intracellular stores, which leads to the activation of contractile proteins.[2][7] Clotrimazole appears to induce relaxation by targeting several key points in this signaling cascade:

-

Blockade of Calcium-Activated Potassium (KCa) Channels: Clotrimazole is a potent blocker of Ca2+-activated K+ channels.[3] The blockade of these channels would lead to membrane depolarization, which might seem counterintuitive for a spasmolytic agent. However, in some contexts, the modulation of potassium channels can have complex effects on overall smooth muscle tone.

-

Inhibition of L-type Calcium Channels: Clotrimazole has been shown to inhibit L-type voltage-dependent calcium channels.[2] This action would directly reduce the influx of extracellular calcium, a primary trigger for smooth muscle contraction, leading to vasodilation.[2]

-

Inhibition of Capacitative Calcium Entry: Studies have suggested that clotrimazole may inhibit capacitative calcium entry, a process where the depletion of intracellular calcium stores triggers the opening of plasma membrane calcium channels.[2]

-

Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA): Clotrimazole can inhibit the sarcoplasmic reticulum Ca2+-ATPase, which is responsible for pumping calcium back into the sarcoplasmic reticulum.[5] While this would lead to a slower removal of calcium from the cytoplasm, the dominant effect for spasmolysis appears to be the reduction of calcium influx.

The net effect of these actions is a reduction in the intracellular calcium concentration available to initiate and maintain the contractile state of the smooth muscle, resulting in relaxation.

Caption: Proposed mechanism of this compound-induced smooth muscle relaxation.

Experimental Protocols

The following provides a detailed methodology for a key in vitro experiment to assess the spasmolytic activity of a compound like this compound.

In Vitro Organ Bath Assay for Spasmolytic Activity

1. Objective: To determine the concentration-dependent effect of a test compound (e.g., this compound) on the contraction of isolated smooth muscle tissue (e.g., rat ileum, guinea pig trachea, or arterial rings).

2. Materials:

-

Tissue: Freshly isolated smooth muscle tissue from a suitable animal model.

-

Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, Tyrode's solution, appropriately buffered and aerated with carbogen (95% O2, 5% CO2).[8]

-

Organ Bath System: Water-jacketed organ baths, force-displacement transducers, and a data acquisition system.

-

Spasmogen: A contractile agent to induce smooth muscle contraction (e.g., acetylcholine, histamine, potassium chloride).

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO, ethanol).

-

Standard Spasmolytic: A known spasmolytic agent for comparison (e.g., papaverine, atropine).

3. Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Dissect the desired smooth muscle tissue and place it in cold, aerated PSS.

-

Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum, rings for arteries).

-

Mount the tissue in the organ bath containing PSS maintained at 37°C and aerated with carbogen.

-

-

Equilibration:

-

Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes.

-

Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

-

-

Induction of Contraction:

-

After equilibration, induce a submaximal, sustained contraction of the tissue using a specific concentration of a spasmogen.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction plateau is achieved, add the test compound (this compound) to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Allow the tissue response to stabilize at each concentration before adding the next.

-

Record the relaxation at each concentration as a percentage of the initial induced contraction.

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the molar concentration of the test compound.

-

Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.

-

4. Controls:

-

Vehicle Control: Perform a time-matched experiment using the vehicle for the test compound to ensure it has no effect on the tissue contraction.

-

Positive Control: Generate a concentration-response curve for a standard spasmolytic agent.

Caption: Experimental workflow for in vitro spasmolytic activity assessment.

Conclusion

While direct evidence for the spasmolytic activity of this compound is limited, the extensive research on the structurally similar imidazole, clotrimazole, provides a strong basis for its potential in this area. The likely mechanism of action involves the modulation of intracellular calcium concentrations through the blockade of calcium and potassium channels, ultimately leading to smooth muscle relaxation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's spasmolytic properties. Future research should focus on direct in vitro and in vivo studies of this compound to quantify its potency and elucidate its precise mechanism of action, which could pave the way for its development as a therapeutic agent for disorders involving smooth muscle hyperreactivity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clotrimazole - Wikipedia [en.wikipedia.org]

- 4. Imidazole-induced contractions in bovine tracheal smooth muscle are not dependent on the cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The non-excitable smooth muscle: Calcium signaling and phenotypic switching during vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Calcium signaling in vascular smooth muscle cells: from physiology to pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dmt.dk [dmt.dk]

An In-depth Technical Guide on the Antifungal Properties of Chlormidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole is a first-generation imidazole antifungal agent with a broad spectrum of activity against various fungal pathogens. As with other imidazoles, its primary mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide provides a comprehensive technical overview of the antifungal properties of this compound, leveraging available data on the structurally similar and extensively studied imidazole, clotrimazole, as a proxy where direct data for this compound is limited. This document details its mechanism of action, spectrum of activity with quantitative data, and the fungal signaling pathways affected by its application. Furthermore, it outlines detailed experimental protocols for assessing its antifungal efficacy and investigating its cellular impact.

Mechanism of Action

This compound, like other azole antifungals, exerts its fungistatic or fungicidal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and can lead to cell death.[2][3]

Spectrum of Antifungal Activity

This compound exhibits activity against a wide range of fungi, including yeasts and dermatophytes. Due to the limited availability of recent, direct comparative data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the closely related imidazole, clotrimazole, against various clinically relevant fungal species. These values provide a representative overview of the expected antifungal potency of this compound.

Table 1: In Vitro Antifungal Activity of Clotrimazole against Candida Species

| Fungal Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Candida albicans | <0.0156 - 8 | 0.008 | 1 | [4][5] |

| Candida glabrata | 0.125 - 4 | - | - | [5] |

| Candida krusei | - | - | - | |

| Candida tropicalis | - | - | - | [6] |

| Candida guilliermondii | - | - | - | [6] |

Table 2: In Vitro Antifungal Activity of Clotrimazole against Trichophyton Species

| Fungal Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Trichophyton mentagrophytes-interdigitale complex | - | - | 0.5 | [7] |

Fungal Signaling Pathways Affected by this compound

The cellular stress induced by this compound's disruption of the cell membrane triggers compensatory signaling cascades within the fungal cell. The two primary pathways activated are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.

Ergosterol Biosynthesis Pathway and Inhibition by this compound

The primary target of this compound is the ergosterol biosynthesis pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition by this compound.

Cell Wall Integrity (CWI) Signaling Pathway Activation

The disruption of the cell membrane by this compound leads to cell wall stress, which in turn activates the CWI pathway to reinforce the cell wall.[8][9]

High-Osmolarity Glycerol (HOG) Signaling Pathway Activation

In addition to cell wall stress, the membrane disruption caused by this compound can lead to oxidative stress, which activates the HOG pathway.[8][10]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A2 guidelines for yeasts and molds, respectively.[11][12][13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolate

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[13]

-

-

Inoculum Preparation:

-

Yeasts: Culture the yeast on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Molds: Culture the mold on PDA at 35°C for 7 days to allow for sporulation. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[14]

-

-

Microplate Inoculation:

-

Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well plate.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a drug-free growth control well (100 µL RPMI-1640 + 100 µL inoculum) and a sterility control well (200 µL uninoculated RPMI-1640).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours for yeasts and up to 7 days for some molds.[15]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% for azoles against yeasts) compared to the drug-free control well.[16]

-

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for antifungal susceptibility testing and for investigating the effect of this compound on fungal signaling pathways.

Resistance Mechanisms

Cross-resistance between this compound and other azole antifungals is highly probable due to their shared mechanism of action.[1] The primary mechanisms of resistance include:

-

Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its binding affinity for azole drugs.[1]

-

Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve a therapeutic effect.[1]

-

Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell, preventing them from reaching their target. This is mediated by ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1).[1]

Conclusion

This compound is a potent antifungal agent of the imidazole class with a well-defined mechanism of action targeting ergosterol biosynthesis. Its activity disrupts fungal cell membrane integrity, leading to the activation of cellular stress response pathways. While specific quantitative data for this compound is sparse in recent literature, the extensive data available for the structurally similar clotrimazole provides a reliable proxy for its antifungal spectrum and potency. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other azole antifungals. Understanding the interplay between its primary mechanism of action, the resulting cellular stresses, and the development of resistance is crucial for the effective use of this compound and the development of novel antifungal strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of action of clotrimazole: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clotrimazole disrupts ergosterol biosynthesis and cell membrane integrity via targeting sterol 14α-demethylases to suppress virulence of Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the molecular targets of Chlormidazole

An In-Depth Technical Guide on the Molecular Targets of Clotrimazole

A Note on Nomenclature: The user's query referenced "Chlormidazole." Based on extensive database searches, this appears to be a likely misspelling of "Clotrimazole," a widely studied imidazole antifungal agent. This guide will focus on the molecular targets of Clotrimazole.

Introduction

Clotrimazole is a broad-spectrum antifungal agent belonging to the imidazole class of drugs.[1] Its primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[2][3] Beyond its well-established antifungal properties, Clotrimazole has garnered significant attention for its effects on various human cellular targets, leading to investigations into its potential as an anticancer agent.[4][5] This technical guide provides a comprehensive overview of the molecular targets of Clotrimazole, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.

Primary Antifungal Target: Lanosterol 14α-Demethylase (CYP51)

The principal molecular target of Clotrimazole in fungi is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the structure and function of the fungal cell membrane.[2]

Mechanism of Action

Clotrimazole inhibits CYP51, thereby blocking the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol.[2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane, ultimately increasing membrane permeability and leading to fungal cell death.[3]

Quantitative Data: Inhibition of Fungal CYP51

| Target Organism | Target Enzyme | Parameter | Value (µM) | Reference(s) |

| Candida albicans | CYP51 | IC50 | 0.1 | [6] |

| Candida albicans | CYP51 | Kd | 0.01-0.026 | [7] |

| Malassezia globosa | CYP51 | IC50 | 0.15-0.35 | [8] |

| Malassezia globosa | CYP51 | Kd | ≤ 0.002 | [8] |

Signaling Pathway: Fungal Ergosterol Biosynthesis

References

- 1. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The In Vitro and In Vivo Antitumor Effects of Clotrimazole on Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clotrimazole Preferentially Inhibits Human Breast Cancer Cell Proliferation, Viability and Glycolysis | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

Chlormidazole's Role in Inhibiting Ergosterol Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole is an imidazole-based antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide delves into the core mechanism of action of this compound: the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. The primary molecular target of this compound and other azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key catalyst in the ergosterol biosynthetic pathway. This document provides a comprehensive overview of this mechanism, supported by quantitative data (using the closely related and more extensively studied clotrimazole as a proxy due to the scarcity of recent specific data for this compound), detailed experimental protocols for assessing antifungal activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, represent a significant global health challenge. The development of effective and specific antifungal agents is a cornerstone of modern medicine. The azole class of antifungals, which includes imidazoles like this compound, has been instrumental in the management of these infections for decades. Their efficacy is rooted in their ability to selectively target a biochemical pathway essential for fungal survival but absent in humans: the biosynthesis of ergosterol. Understanding the precise molecular interactions and the downstream consequences of inhibiting this pathway is critical for the rational design of new antifungal therapies and for combating the growing threat of antifungal resistance.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The antifungal activity of this compound is primarily attributed to its inhibition of the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme plays a crucial role in the multi-step conversion of lanosterol to ergosterol.[1]

The key steps in this mechanism are:

-

Binding to the Heme Group: this compound, like other azoles, possesses a nitrogen-containing imidazole ring. This ring binds to the heme iron atom at the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This interaction is a non-competitive inhibition.

-

Enzyme Inhibition: The binding of this compound to the heme group prevents the enzyme from binding its natural substrate, lanosterol. This effectively blocks the demethylation of lanosterol at the 14α position, a critical step in the ergosterol biosynthesis pathway.

-

Depletion of Ergosterol: The inhibition of lanosterol 14α-demethylase leads to a significant reduction in the production of ergosterol.

-

Accumulation of Toxic Sterol Intermediates: Concurrently, the blockage of this enzymatic step results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These abnormal sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

-

Disruption of Membrane Integrity and Function: The combination of ergosterol depletion and the accumulation of toxic sterol intermediates alters the physical properties of the fungal cell membrane. This leads to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication. At higher concentrations, this disruption can lead to cell lysis and death.

The selectivity of this compound and other azoles for fungal cells over mammalian cells is due to their higher affinity for the fungal lanosterol 14α-demethylase compared to the human ortholog.

Quantitative Data on Antifungal Activity

While specific and recent quantitative data for this compound is limited in publicly available literature, the activity of the structurally similar and widely studied imidazole, clotrimazole, can be used as a proxy to illustrate the expected antifungal spectrum and potency. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for clotrimazole against common fungal pathogens. MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Antifungal Activity of Clotrimazole against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | 125 | 0.008 - 8 | 0.008 | 1 | [1] |

| Candida glabrata | 38 | N/A | N/A | N/A | [1] |

| Candida tropicalis | 2 | N/A | N/A | N/A | [1] |

N/A: Not available in the cited literature.

Table 2: In Vitro Antifungal Activity of Clotrimazole against Dermatophytes

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Trichophyton rubrum | 111 | 0.008 - 1 | 0.06 | 0.25 | |

| Trichophyton mentagrophytes | 50 | 0.015 - 0.25 | 0.06 | 0.125 | |

| Microsporum canis | 30 | 0.015 - 0.5 | 0.125 | 0.25 | |

| Epidermophyton floccosum | 20 | 0.03 - 0.25 | 0.06 | 0.125 |

Table 3: In Vitro Antifungal Activity of Clotrimazole against Aspergillus Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 100 | 0.125 - 4 | 1 | 2 | |

| Aspergillus flavus | 50 | 0.25 - 8 | 2 | 4 | |

| Aspergillus niger | 50 | 0.5 - >8 | 2 | 4 |

Note: The data presented in these tables are for clotrimazole and should be considered illustrative for this compound due to their structural similarity. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

4.1.1. Materials

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

-

Sterile 96-well microtiter plates

-

Fungal isolates to be tested

-

Sabouraud Dextrose Agar (SDA)

-

Sterile saline (0.85%)

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C)

4.1.2. Methodology

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in DMSO at a concentration of 1600 µg/mL.

-

Preparation of Fungal Inoculum:

-

Yeasts (Candida spp.): Subculture the yeast on SDA and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Molds (Aspergillus spp., Trichophyton spp.): Grow the mold on SDA until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

-

Drug Dilution in Microtiter Plates:

-

Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

-

Add 100 µL of a working solution of this compound (prepared from the stock solution and diluted in RPMI-1640) to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration range (e.g., 16 to 0.03 µg/mL).

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well (which contains only medium).

-

Controls:

-

Growth Control: One well containing 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum (no drug).

-

Sterility Control: One well containing 200 µL of RPMI-1640 medium only (no drug, no inoculum).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for molds, or until sufficient growth is observed in the growth control well.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles) compared to the growth control. This can be determined visually or by using a microplate reader to measure the optical density at 530 nm.

Protocol for Quantification of Cellular Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol and can be used to assess the direct impact of this compound on ergosterol biosynthesis.

4.2.1. Materials

-

Fungal culture

-

This compound

-

25% Alcoholic potassium hydroxide (KOH) solution

-

Sterile distilled water

-

n-Heptane

-

Spectrophotometer with UV capabilities

-

Quartz cuvettes

-

Vortex mixer

-

Water bath (85°C)

-

Centrifuge

4.2.2. Methodology

-

Fungal Culture and Treatment:

-

Grow a fungal culture in a suitable liquid medium to mid-exponential phase.

-

Divide the culture into several flasks. Treat each flask with a different concentration of this compound (including a no-drug control).

-

Incubate the cultures for a defined period (e.g., 16-24 hours).

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Wash the cell pellet with sterile distilled water and re-centrifuge.

-

Resuspend the cell pellet in the 25% alcoholic KOH solution.

-

Incubate the suspension in a water bath at 85°C for 1 hour to saponify the cellular lipids.

-

-

Ergosterol Extraction:

-

After cooling to room temperature, add sterile distilled water and n-heptane to the saponified mixture.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

-

Allow the layers to separate.

-

-

Spectrophotometric Analysis:

-

Carefully transfer the upper n-heptane layer to a quartz cuvette.

-

Scan the absorbance of the heptane layer from 230 nm to 300 nm using a spectrophotometer.

-

Ergosterol has a characteristic four-peaked curve with absorbance maxima around 262, 271, 282, and 290 nm.

-

-

Calculation of Ergosterol Content:

-

The ergosterol content can be calculated based on the absorbance at 281.5 nm and 230 nm. The absorbance at 230 nm is used to correct for the presence of 24(28)-dehydroergosterol, an ergosterol precursor.

-

The percentage of ergosterol can be calculated using established formulas that take into account the absorbance of both sterols and the wet weight of the cell pellet.

-

Visualizations

Conclusion